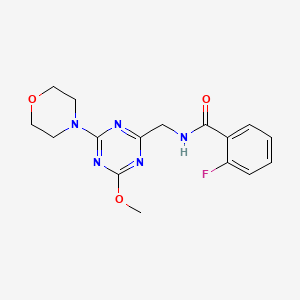

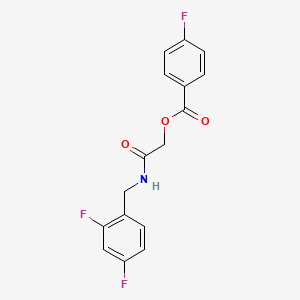

2-fluoro-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

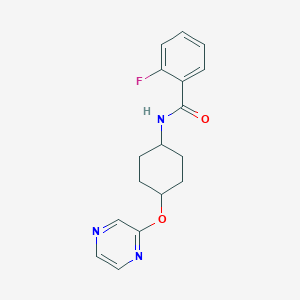

This compound belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves the replacement of chloride ion with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base . This can be done by the conventional method, or by using microwave irradiation .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, related compounds such as pinacol boronic esters have been used in catalytic protodeboronation, a valuable but underdeveloped transformation .Scientific Research Applications

Pesticide Intermediates

- Applications :

- Fungicides : When AMMT reacts with other compounds, it forms active components in fungicides. For instance, its reaction with cyazofamid (Cymoxanil) yields effective fungicidal agents .

- Herbicides : AMMT can also participate in reactions with other heterocyclic compounds to create plant growth regulators and herbicides .

Photovoltaic Materials Synthesis

- Applications :

- Organic Photovoltaics (OPVs) : By functionalizing AMMT, researchers can obtain organic molecules with desirable optoelectronic properties. These molecules find applications in solar cells and light-emitting diodes (LEDs) .

Catalysis and Organic Synthesis

- Applications :

Safety Information:

- Handling : Use appropriate personal protective equipment (gloves, goggles, and protective clothing) when handling AMMT. Avoid direct skin and eye contact, as well as inhalation. After use, thoroughly clean any areas exposed to AMMT .

Remember to follow local regulations and safety guidelines when handling and using chemical substances. If you need further information or have additional questions, feel free to ask! 😊

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given its structure, it may potentially interfere with pathways involving triazine or benzamide moieties .

Pharmacokinetics

Its molecular structure suggests that it may have good oral bioavailability, as it contains functional groups commonly found in orally bioavailable drugs .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .

properties

IUPAC Name |

2-fluoro-N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN5O3/c1-24-16-20-13(19-15(21-16)22-6-8-25-9-7-22)10-18-14(23)11-4-2-3-5-12(11)17/h2-5H,6-10H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGJWNLKUUULBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)

![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)

![3-benzyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2507177.png)